molecular formula C15H23BrN2O2 B7938518 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline

Cat. No.: B7938518
M. Wt: 343.26 g/mol
InChI Key: UYHRBYSKVKOIGQ-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is a synthetic organic compound with the molecular formula C15H23BrN2O2. It is characterized by the presence of a bromine atom, a nitro group, and two alkyl substituents on the aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline typically involves the nitration of 4-bromoaniline followed by alkylation reactions. The nitration process introduces the nitro group onto the aromatic ring, while subsequent alkylation steps add the isobutyl and pentan-3-yl groups. Common reagents used in these reactions include nitric acid for nitration and alkyl halides for alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isobutyl-2-nitro-n-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and alkyl groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)-2-nitro-N-pentan-3-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-5-13(6-2)17(10-11(3)4)14-8-7-12(16)9-15(14)18(19)20/h7-9,11,13H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHRBYSKVKOIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CC(C)C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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